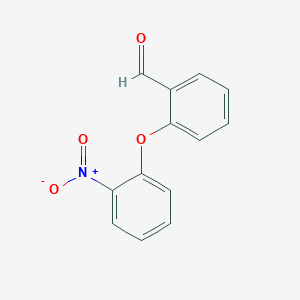
2-(2-Nitrophenoxy)benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(2-Nitrophenoxy)benzaldehyde often involves the condensation of nitrophenols with aldehydes. For instance, 2-nitrophenol condenses with trichloroacetaldehyde in the presence of concentrated sulfuric acid to give 2,2-di(3-nitro-4-hydroxyphenyl)-1,1,1-trichloroethane among other products, indicating the reactivity of nitrophenols in condensation reactions (Irving & Irving, 1991). Additionally, synthesis approaches can involve crystal engineering routes and hydrogen bonding materials for the development of materials with specific optical properties (Karthick et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds analogous to 2-(2-Nitrophenoxy)benzaldehyde has been elucidated through X-ray diffraction analysis, revealing significant details about steric effects and molecular geometry. For instance, the molecular structure of related benzodioxins was determined to investigate the steric effect of the nitro group ortho to the phenolic oxygen atom in such condensations (Irving & Irving, 1991).
Chemical Reactions and Properties
Reactions involving 2-(2-Nitrophenoxy)benzaldehyde derivatives can lead to the formation of various products, including nitroso compounds through photochemical reactions. The irradiation of 2-nitrobenzyl alcohol yields 2-nitroso benzaldehyde with high quantum yields, demonstrating the photochemical reactivity of nitrobenzyl compounds (Gáplovský et al., 2005).
Physical Properties Analysis
The physical properties of 2-(2-Nitrophenoxy)benzaldehyde and related compounds, such as solubility and thermal behavior, are crucial for their application in various fields. For example, the solubility and thermal behavior of a molecular adduct formed from 4-(dimethylamino)benzaldehyde and 4-nitrophenol were analyzed to assess its suitability for nonlinear optical applications (Karthick et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents or under certain conditions, define the applications and behavior of 2-(2-Nitrophenoxy)benzaldehyde derivatives. The reaction between 2-nitrophenol and trichloroacetaldehyde, resulting in various products, showcases the complex chemical behavior and potential for synthesizing diverse compounds (Irving & Irving, 1991).
Wissenschaftliche Forschungsanwendungen
1. Antiviral Agents
- Application Summary: 4-(2-nitrophenoxy)benzamide derivatives have been designed and synthesized as potential antiviral agents . These compounds were developed to inhibit deubiquitinase (DUB) enzymes, which play a crucial role in many viruses .
- Methods of Application: The compounds were designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors . Molecular docking was carried out against deubiquitinase enzymes of various viruses .
- Results: The biological data showed very strong to strong antiviral activities with IC 50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus . Compounds 8c, 8d, 10b, and 8a were found to be the most potent against these viruses .
2. Synthesis of 2-Arylbenzothiazole
- Application Summary: 2-Arylbenzothiazole is a significant scaffold in synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties .
- Methods of Application: Various synthetic approaches have been developed for the synthesis of 2-arylbenzothiazoles .
- Results: This study provides a current summary of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
3. Synthesis of Indigo
- Application Summary: 2-Nitrobenzaldehyde was once produced as an intermediate in the synthesis of the popular dye Indigo .
- Methods of Application: The main routes to nitrobenzaldehyde begin with the nitration of styrene and cinnamic acid followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids .
- Results: This compound is then oxidized to 2-nitrocinnamic acid, which is decarboxylated to the 2-nitrostyrene . The vinyl group can be oxidized in a number of different ways to yield 2-nitrobenzaldehyde .
4. Photoremovable Protecting Group
- Application Summary: 2-Nitrobenzaldehyde has been shown to be a useful photoremovable protecting group for various functions .
- Methods of Application: Given its two relatively reactive groups, 2-nitrobenzaldehyde is a potential starting material for other compounds .
- Results: Substituted 2-nitrobenzaldehydes can also be used to yield other important compounds based on indigo, such as indigo carmine .
5. Synthesis of Indigo
- Application Summary: 2-Nitrobenzaldehyde was once produced as an intermediate in the synthesis of the popular dye Indigo .
- Methods of Application: The main routes to nitrobenzaldehyde begin with the nitration of styrene and cinnamic acid followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids .
- Results: This compound is then oxidized to 2-nitrocinnamic acid, which is decarboxylated to the 2-nitrostyrene . The vinyl group can be oxidized in a number of different ways to yield 2-nitrobenzaldehyde .
6. Photoremovable Protecting Group
- Application Summary: 2-Nitrobenzaldehyde has been shown to be a useful photoremovable protecting group for various functions .
- Methods of Application: Given its two relatively reactive groups, 2-nitrobenzaldehyde is a potential starting material for other compounds .
- Results: Substituted 2-nitrobenzaldehydes can also be used to yield other important compounds based on indigo, such as indigo carmine .
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of “2-(2-Nitrophenoxy)benzaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, nanoparticle proximity has been shown to control selectivity in benzaldehyde hydrogenation, which could be relevant for the study of "2-(2-Nitrophenoxy)benzaldehyde" .
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXQFZNGTPPSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345887 | |
| Record name | 2-(2-Nitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenoxy)benzaldehyde | |
CAS RN |
66961-19-1 | |
| Record name | 2-(2-Nitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-nitrophenoxy)-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)


![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)
![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)



![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)
![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)


